N-Caffeoylputrescine

Description

This compound is a natural product found in Solanum tuberosum, Iochroma cyaneum, and Selaginella moellendorffii with data available.

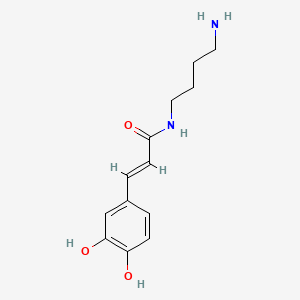

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZNZCYTXQYEHT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26148-06-1 | |

| Record name | N-Caffeoylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CAFFEOYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5I4Z92IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Caffeoylputrescine: Natural Sources, Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoylputrescine (CP) is a widely distributed hydroxycinnamic acid amide (HCAA) found in the plant kingdom, playing a significant role in plant defense and development. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and occurrence of CP, with a particular focus on quantitative data and experimental methodologies. Detailed protocols for extraction and quantification, along with an exploration of its role in plant signaling pathways, are presented to serve as a valuable resource for researchers in phytochemistry, drug discovery, and plant sciences.

Introduction

This compound is a specialized metabolite formed through the conjugation of caffeic acid, a prominent phenolic acid, and putrescine, a diamine polyamine.[1] As a member of the HCAA family, CP exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, and plays a crucial role in plant defense mechanisms against herbivores and pathogens.[2][3] Its presence has been documented across various plant families, with a notable prevalence in the Solanaceae family.[4] This guide aims to consolidate the current knowledge on the natural sources and occurrence of CP, providing a technical foundation for further research and potential applications.

Natural Sources and Occurrence

This compound has been identified in a diverse array of plant species. The Solanaceae family, in particular, stands out as a rich source of this compound.

Table 1: Documented Plant Sources of this compound

| Family | Species | Common Name | Reference(s) |

| Solanaceae | Nicotiana tabacum | Tobacco | [1] |

| Solanum lycopersicum | Tomato | [4] | |

| Capsicum annuum | Pepper | [4] | |

| Physalis peruviana | Cape Gooseberry | [4] | |

| Scopolia tangutica | [4] | ||

| Solanum tuberosum | Potato | [5] | |

| Iochroma cyaneum | [5] | ||

| Saxifragaceae | Saxifraga tangutica | ||

| Rosaceae | Exochorda racemosa | Pearlbush | |

| Selaginellaceae | Selaginella moellendorffii | [5] |

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. For instance, studies on hairy root cultures of Physalis peruviana have demonstrated that the production of CP can be substantially enhanced through the manipulation of culture conditions and the application of elicitors like methyl jasmonate.[4]

Table 2: Quantitative Occurrence of this compound in Physalis peruviana Hairy Root Cultures

| Culture Condition / Elicitor | This compound Content (mg/g DW) | This compound Yield (mg/L) | Reference |

| Control | 0.42–0.82 | - | [4] |

| Methyl Jasmonate (100 µM, 8 days) | 7.26 | 141.10 | [4] |

| Salicylic Acid | 0.46 | 8.58 | [4] |

| Sodium Nitroprusside | 0.86 | 15.43 | [4] |

Biosynthesis of this compound

The biosynthesis of this compound involves the convergence of the phenylpropanoid and polyamine pathways. The final and key enzymatic step is the conjugation of caffeoyl-CoA, derived from the phenylpropanoid pathway, with putrescine, a product of the polyamine pathway. This reaction is catalyzed by putrescine N-hydroxycinnamoyltransferase (PHT) .[1][6][7]

Experimental Protocols

Extraction of this compound

The following protocol is a general guideline for the extraction of this compound from plant tissues and can be adapted based on the specific plant matrix.

-

Sample Preparation: Freeze-dry fresh plant material (leaves, roots, etc.) and grind into a fine powder.

-

Extraction Solvent: A mixture of methanol and water (e.g., 80% methanol) is commonly used.

-

Extraction Procedure:

-

Weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.

-

Add 1 mL of the extraction solvent.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Pool the supernatants.

-

-

Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.

-

Final Preparation: Evaporate the solvent from the pooled supernatant under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is often employed for optimal separation.

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Example Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-50% B (linear gradient)

-

25-30 min: 50-90% B (linear gradient)

-

30-35 min: 90% B (isocratic)

-

35-40 min: 90-10% B (linear gradient)

-

40-45 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: this compound exhibits a characteristic UV absorbance maximum around 310-330 nm.

-

Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Role in Plant Signaling and Defense

This compound is an integral component of the plant's defense arsenal, particularly against herbivorous insects. Its biosynthesis is often induced by wounding and herbivory, mediated by the jasmonate signaling pathway.[6]

Upon herbivore attack, the plant recognizes specific elicitors in the insect's oral secretions. This recognition triggers a signaling cascade that leads to the accumulation of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate the expression of genes involved in the biosynthesis of defense compounds, including those in the phenylpropanoid and polyamine pathways that lead to the production of this compound.[6]

Conclusion

This compound is a significant plant secondary metabolite with a well-established role in plant defense. Its widespread occurrence, particularly in the Solanaceae family, and its inducible nature make it a compound of interest for both fundamental plant science research and potential applications in agriculture and medicine. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology and chemistry of this compound. Future research focusing on the quantitative analysis of this compound in a wider range of plant species and under various stress conditions, as well as a more detailed elucidation of its specific signaling pathways, will undoubtedly uncover new facets of its biological importance.

References

- 1. Feruloylputrescine and Caffeoylputrescine Are Not Involved in Growth and Floral Bud Formation of Stem Explants from Nicotiana tabacum L. var Xanthi nc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeoylputrescine-hexenal-mediated nonhost resistance against leafhoppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. cropj.com [cropj.com]

- 5. A Validated HPLC Method for Simultaneous Determination of Caffeoyl Phenylethanoid Glucosides and Flavone 8-C-glycosides in Haberlea rhodopensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Physical and chemical properties of N-Caffeoylputrescine.

An In-Depth Technical Guide to N-Caffeoylputrescine: Physicochemical Properties, Synthesis, and Biological Mechanisms

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a naturally occurring phenolic amide found in a variety of plant species, belonging to the wider class of hydroxycinnamic acid amides (HCAAs). This molecule, formed by the conjugation of caffeic acid and the biogenic amine putrescine, has garnered significant scientific interest due to its diverse and potent biological activities. As a secondary metabolite, it plays a crucial role in plant defense mechanisms and developmental processes. For researchers in pharmacology and drug development, this compound presents a promising scaffold, demonstrating significant antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis and extraction, in-depth spectroscopic characterization, and a discussion of its known mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile natural product.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective handling, formulation, and application in experimental settings.

Chemical Identity and Structure

This compound is structurally characterized by a putrescine backbone linked via an amide bond to a caffeoyl group. The molecule exists primarily as the (E)-isomer due to the trans configuration of the double bond in the caffeic acid moiety.[3]

-

IUPAC Name: (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[3]

-

Synonyms: Paucine, this compound, (E)-N-Caffeoylputrescine[3]

-

CAS Number: 29554-26-5[4]

Caption: Chemical structure of (E)-N-Caffeoylputrescine.

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

| Property | Value | Source |

| Appearance | White to yellow solid | [1] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Topological Polar Surface Area | 95.6 Ų | [3] |

Solubility and Storage

This compound exhibits solubility characteristics typical of phenolic compounds with both polar and nonpolar regions.

-

Solubility:

-

DMSO: Soluble up to 100 mg/mL (399.54 mM).[1][4] Ultrasonic treatment may be required for complete dissolution. It is noted that DMSO is hygroscopic and newly opened solvent should be used for best results.[1]

-

Polar Organic Solvents: Generally reported to be soluble in polar organic solvents such as methanol, ethanol, and acetone.[5][6]

-

Water: Estimated solubility is 2295 mg/L at 25 °C.[7]

-

-

Storage and Stability:

-

Solid Form: Store at 4°C, protected from light.[1]

-

In Solution (e.g., in DMSO): For long-term storage, it is recommended to store at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1 month).[1] Solutions should be protected from light.[1]

-

pH and Temperature Stability: While specific studies on this compound are limited, related compounds like caffeoylquinic acids show instability at high temperatures and in neutral to basic pH conditions, where isomerization and degradation can occur.[4][[“]] It is therefore recommended to handle solutions at or below room temperature and under neutral to slightly acidic conditions.

-

Synthesis, Extraction, and Purification

This compound can be obtained through chemical synthesis or by extraction from natural sources. The choice of method depends on the desired purity, yield, and scale of production.

Chemical Synthesis

The synthesis of this compound is typically achieved via an amide coupling reaction between caffeic acid and putrescine.[5] The carboxylic acid of caffeic acid must first be activated to facilitate the reaction with the primary amine of putrescine.

Caption: General workflow for the chemical synthesis of this compound.

A detailed experimental protocol, adapted from the synthesis of the structurally similar compound Feruloylputrescine, is provided in the "Experimental Protocols" section.[9]

Extraction and Purification from Natural Sources

This compound is found in various plants, including those of the Solanaceae family like tobacco and potato.[1][3] Extraction from these sources provides a route to the natural isomer of the compound. A general protocol involves solvent extraction followed by chromatographic purification.

A robust method for a related compound involves the following steps, which can be adapted for this compound:

-

Extraction: Dried and ground plant material is extracted with a polar solvent such as methanol.

-

Preliminary Cleanup: The crude extract is often subjected to a preliminary fractionation using techniques like Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase column (e.g., C18).[]

-

High-Performance Liquid Chromatography (HPLC) Purification: The fractions enriched with the target compound are then purified using preparative HPLC to yield highly pure this compound.[]

A detailed protocol for extraction and purification is available in the "Experimental Protocols" section.

Spectroscopic Characterization

Unambiguous identification and purity assessment of this compound require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. While full spectra require access to specialized databases or direct acquisition, the expected chemical shifts can be predicted.[6][10]

Expected ¹H-NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons: δ 6.5-7.5 ppm

-

Vinylic Protons: δ 6.2-7.5 ppm (trans coupling constant ~15 Hz)

-

Methylene Protons (Putrescine): δ 1.4-3.3 ppm

-

Amine and Hydroxyl Protons: Broad signals, chemical shift dependent on concentration and temperature.

Expected ¹³C-NMR Chemical Shifts (in DMSO-d₆):

-

Carbonyl Carbon: δ ~166 ppm

-

Aromatic Carbons: δ 114-148 ppm

-

Vinylic Carbons: δ 115-140 ppm

-

Methylene Carbons (Putrescine): δ 25-45 ppm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS):

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

-

O-H Stretch (phenolic): ~3400-3200 cm⁻¹ (broad)

-

N-H Stretch (amine and amide): ~3300-3100 cm⁻¹

-

C-H Stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹

-

C=O Stretch (Amide I): ~1650 cm⁻¹

-

N-H Bend (Amide II): ~1550 cm⁻¹

-

C=C Stretch (aromatic and vinylic): ~1600-1450 cm⁻¹

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest in drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects.[5] The underlying mechanism is believed to be similar to other caffeic acid derivatives, which involves the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Mechanism of Action:

-

Inhibition of Pro-inflammatory Mediators: this compound can inhibit the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[5]

-

Downregulation of NF-κB Signaling: By preventing the degradation of the inhibitor of NF-κB (IκB), this compound can block the translocation of the p65 subunit of NF-κB to the nucleus. This, in turn, suppresses the transcription of NF-κB target genes, including those for iNOS and COX-2, the enzymes responsible for producing NO and PGE2, respectively.[11]

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Antioxidant Activity

The caffeoyl moiety, with its catechol (3,4-dihydroxyphenyl) group, is a potent scavenger of free radicals. This compound exhibits significant antioxidant activity by donating hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[5][6]

Anticancer Activity

This compound has been shown to inhibit the growth of various cancer cell lines in vitro.[] While its specific molecular targets are still under investigation, studies on the closely related molecule N-p-coumaroyl-N'-caffeoylputrescine (PCC) have identified Heat Shock Protein 90 (HSP90AA1) as a key target.[1] Inhibition of HSP90, a chaperone protein essential for the stability and function of many oncoproteins, leads to the degradation of these client proteins, including mutant p53 (Mut-p53), ultimately triggering cancer cell death and potentially reversing drug resistance.[1]

Neuroprotective Effects

The antioxidant properties of this compound are thought to be the primary basis for its neuroprotective effects.[] By mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases, this compound can protect neuronal cells from damage and death.[] The activation of the Nrf2/HO-1 signaling pathway, a major regulator of cellular antioxidant responses, is a likely mechanism for phytochemicals with neuroprotective properties.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, extraction, and analysis of this compound. Researchers should adapt these methods based on their specific experimental requirements and available instrumentation.

Protocol for Chemical Synthesis of (E)-N-Caffeoylputrescine

(Adapted from BenchChem for Feruloylputrescine synthesis)[9]

Materials:

-

Caffeic Acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Putrescine

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable solvent system for chromatography)

Procedure:

-

Activation of Caffeic Acid: a. Dissolve caffeic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF in a round-bottom flask. b. Cool the solution to 0°C in an ice bath. c. Add DCC (1.1 eq) to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Amide Coupling: a. In a separate flask, dissolve putrescine (1.5 eq) in anhydrous DCM. b. Filter the reaction mixture from Step 1 to remove the DCU precipitate. c. Slowly add the filtrate containing the activated caffeic acid-NHS ester to the putrescine solution at 0°C. d. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: a. Remove the DCM under reduced pressure. b. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and then with brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain pure (E)-N-Caffeoylputrescine.

Protocol for Extraction and Purification from Plant Material

(Adapted from MDPI for N-p-coumaroyl-N'-caffeoylputrescine)[]

Materials:

-

Dried, ground plant material (e.g., tobacco leaves)

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

MPLC system with a C18 column

-

Preparative HPLC system with a suitable column (e.g., C18 or specialized phase like Click XIon)

Procedure:

-

Extraction: a. Macerate 500 g of dried plant material with methanol (e.g., 3 x 12 L). b. Concentrate the combined methanol extracts under reduced pressure.

-

MPLC Fractionation: a. Pre-treat the concentrated extract (e.g., by mixing with polyamide) and load it onto a C18 MPLC column. b. Elute with a gradient of acetonitrile in water (e.g., 18-26% acetonitrile over 90 minutes). c. Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

-

Preparative HPLC Purification: a. Pool the enriched fractions and concentrate them. b. Dissolve the residue in a suitable solvent (e.g., methanol). c. Purify the compound using a preparative HPLC system. An isocratic or gradient elution with acetonitrile/water may be employed. d. Collect the pure fraction, concentrate it under reduced pressure, and dry to yield pure this compound.

Protocol for HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: With UV or DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~320 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at known concentrations.

-

Prepare samples by dissolving them in the mobile phase or a compatible solvent.

-

Inject standards and samples onto the HPLC system.

-

Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Conclusion

This compound stands out as a natural product with significant potential for therapeutic applications. Its well-defined antioxidant and anti-inflammatory properties, coupled with emerging evidence of its anticancer and neuroprotective activities, make it a compelling subject for further research. This guide has consolidated the current knowledge on its physicochemical properties, provided actionable protocols for its synthesis and isolation, and detailed its known biological mechanisms. As research progresses, a deeper understanding of its interactions with cellular signaling pathways will undoubtedly unveil new opportunities for its use in addressing a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. consensus.app [consensus.app]

- 9. hmdb.ca [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Drug Target Investigation of N- p-Coumaroyl- N'-Caffeoylputrescine, a Naturally-Occurring Alkaloid Derived from Saxifraga tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Caffeoylputrescine Antioxidant Activity Assays (DPPH & ABTS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a phenolic amine compound found in various plants. As a member of the hydroxycinnamic acid amide family, it is structurally related to other well-known antioxidants like caffeic acid. Its potential to mitigate oxidative stress, a key factor in numerous diseases, makes the quantification of its antioxidant activity crucial for research and drug development.[1][2] This guide provides an in-depth overview of two standard and widely used spectrophotometric methods for evaluating the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[3][4]

This document details the principles behind each assay, provides comprehensive experimental protocols, and presents quantitative data for assessing the antioxidant efficacy of this compound and related compounds.

Quantitative Antioxidant Activity Data

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates stronger antioxidant activity.[5][6]

The following table summarizes the reported antioxidant activity for a closely related this compound derivative.

Table 1: DPPH Radical Scavenging Activity of this compound Derivative

| Compound | Assay | IC50 Value (µg/mL) | Source |

| N-p-coumaroyl-N'-caffeoylputrescine (PCC) | DPPH | 0.936 | [7] |

Note: Data for this compound itself was not specifically found in the provided search results; the data is for a closely related alkaloid isolated from Saxifraga tangutica.[7]

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a common method used to evaluate the free-radical scavenging ability of antioxidants.[8][9] The assay is based on the use of DPPH, a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm.[3][10] In the presence of an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H.[11] This reduction results in a color change from violet to yellow, which is measured by the decrease in absorbance.[12] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[11]

Reaction Mechanism

The antioxidant, this compound (represented as A-H), donates a hydrogen atom to the DPPH radical, neutralizing it and forming the stable DPPH-H molecule.

Caption: DPPH radical scavenging by an antioxidant.

Detailed Experimental Protocol

This protocol is a synthesis of standard procedures described in the literature.[3][6][11]

1. Reagent Preparation:

- DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[11] This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask covered in aluminum foil) at 4°C.[6]

- Test Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution to obtain various concentrations for testing.

- Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, for comparison.[12]

2. Assay Procedure (Microplate Method):

- Pipette a specific volume of the test sample or standard dilutions into the wells of a 96-well plate.

- Add a freshly prepared DPPH working solution to each well. For example, mix 50 µL of the sample with 150 µL of the DPPH solution.[13]

- Blank: Prepare a blank by adding the solvent used for the samples instead of the antioxidant solution.

- Control: The control consists of the DPPH solution and the solvent, without any test sample.[11]

- Incubate the plate in the dark at room temperature for 20-30 minutes.[3][11]

3. Measurement:

- Measure the absorbance of each well at 517 nm using a microplate reader.[3]

4. Calculation of Radical Scavenging Activity:

- The percentage of DPPH radical scavenging activity is calculated using the following formula:[8]

- % Inhibition = [(A_control - A_sample) / A_control] x 100

- Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.[8]

- Plot the % inhibition against the sample concentrations to determine the IC50 value.

Experimental Workflow

Caption: Standard workflow for the DPPH assay.

ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[14][15] The assay begins with the generation of the ABTS•+ through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[16][17] This reaction produces a blue-green radical solution with a characteristic absorbance at 734 nm.[16][17] When an antioxidant is added, it donates a hydrogen atom or an electron, neutralizing the ABTS•+ and causing the solution to decolorize.[16] The reduction in absorbance is proportional to the concentration and activity of the antioxidant.[16] This method is applicable to both hydrophilic and lipophilic antioxidants.[16]

Reaction Mechanism

The pre-formed blue-green ABTS•+ radical cation is reduced by the antioxidant (this compound), resulting in the colorless neutral form of ABTS.

Caption: ABTS radical cation reduction by an antioxidant.

Detailed Experimental Protocol

This protocol is based on standard procedures found in the scientific literature.[4][17]

1. Reagent Preparation:

- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[17]

- Potassium Persulfate Solution (2.45 mM): Dissolve 5.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.[17]

- ABTS•+ Radical Solution (Stock): Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[4][17]

- ABTS•+ Working Solution: Before the assay, dilute the stock radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm. This working solution should be used immediately.

- Test Sample and Control Preparation: Prepare serial dilutions of this compound and a standard antioxidant (Trolox) as described in the DPPH protocol.

2. Assay Procedure (Microplate Method):

- Add a small volume (e.g., 10-20 µL) of the test sample or standard dilutions to the wells of a 96-well plate.[4][17]

- Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to each well and mix thoroughly.[4]

- Control: The control consists of the ABTS•+ working solution with the solvent used for the samples.

- Incubate the plate at room temperature for a specified time (e.g., 5-6 minutes).[17]

3. Measurement:

- Read the absorbance of each well at 734 nm.[17]

4. Calculation:

- Calculate the percentage inhibition of the ABTS•+ radical using the same formula as for the DPPH assay.

- The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve with Trolox and comparing the scavenging activity of the test sample to it.[16]

Experimental Workflow

Caption: Standard workflow for the ABTS assay.

References

- 1. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 2. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPPH Radical Scavenging Assay [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. louis.uah.edu [louis.uah.edu]

- 13. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Role of N-Caffeoylputrescine in Plant Defense Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoylputrescine, a hydroxycinnamic acid amide (HCAA), is a specialized metabolite implicated in the intricate defense systems of plants. Its production is a hallmark of the plant's response to biotic stressors, including herbivory and pathogen attack. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its biosynthesis, the signaling pathways that regulate its accumulation, and its mode of action against various aggressors. We present a compilation of quantitative data on its induction, detailed experimental protocols for its analysis, and visual representations of the key molecular pathways and experimental workflows. This document serves as a critical resource for researchers in plant science, chemical ecology, and for professionals in the pharmaceutical and agrochemical industries seeking to leverage plant-derived compounds for novel applications.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats. Among these defenses, the production of specialized metabolites plays a pivotal role. This compound belongs to the class of hydroxycinnamic acid amides (HCAAs), which are conjugates of phenolic acids and polyamines.[1] These compounds are widely distributed in the plant kingdom and are known to accumulate in response to various stress conditions.[2] this compound, in particular, has garnered significant attention for its role in mediating resistance against both insect herbivores and microbial pathogens. This guide will delve into the multifaceted functions of this intriguing molecule.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to two major metabolic pathways: the phenylpropanoid pathway, which provides the caffeoyl moiety, and the polyamine biosynthetic pathway, which synthesizes its putrescine backbone.

The synthesis of putrescine in plants primarily occurs via two routes:

-

Arginine Decarboxylase (ADC) Pathway: Arginine is decarboxylated to agmatine, which is then converted to N-carbamoylputrescine and subsequently to putrescine.

-

Ornithine Decarboxylase (ODC) Pathway: Ornithine is directly decarboxylated to form putrescine.

The final step in this compound synthesis is the condensation of caffeoyl-CoA, derived from the phenylpropanoid pathway, with putrescine. This reaction is catalyzed by a specific acyltransferase, putrescine N-hydroxycinnamoyl transferase (PHT).

Caption: Biosynthetic pathway of this compound.

Signaling Pathways in this compound-Mediated Defense

The accumulation of this compound is a tightly regulated process, primarily orchestrated by plant defense signaling pathways. The jasmonate (JA) signaling pathway plays a central role in inducing the expression of biosynthetic genes involved in this compound production upon herbivore attack or wounding.[3][4]

Upon perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs), a signaling cascade is initiated, leading to the synthesis of jasmonic acid-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which then activate the expression of genes encoding enzymes in the this compound biosynthetic pathway, including those in the phenylpropanoid and polyamine pathways.[3]

Furthermore, the precursor of this compound, putrescine, is itself involved in defense signaling. Putrescine can elicit reactive oxygen species (ROS) and is linked to the salicylic acid (SA) pathway, suggesting a complex interplay of signaling molecules in the overall defense response.

Caption: Jasmonate signaling pathway leading to this compound accumulation.

Quantitative Data on this compound Accumulation

The accumulation of this compound is a dynamic process, with concentrations varying significantly depending on the plant species, the nature of the stress, and the tissue type. While comprehensive quantitative data across a wide range of interactions are still being gathered, existing studies provide valuable insights.

| Plant Species | Stressor | Tissue | Fold Increase / Concentration | Reference |

| Solanum lycopersicum (Tomato) | Methyl Jasmonate (MeJA) treatment | Leaves | Massive accumulation | [3] |

| Nicotiana attenuata (Wild Tobacco) | Manduca sexta (herbivore) feeding | Leaves | Significant increase | [5] |

| Physalis peruviana (hairy roots) | Methyl Jasmonate (MeJA) elicitation (100 µM) | Hairy Roots | 141.10 mg/L (13.04-fold increase) |

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities that contribute to plant defense.

Antifeedant and Insecticidal Properties

This compound can act as a feeding deterrent for various insect herbivores. Its accumulation in plant tissues makes them less palatable, thereby reducing the amount of damage inflicted by chewing insects. While specific LC50 values for this compound against a wide range of insect pests are not extensively documented, the general role of HCAAs in insect resistance is well-established.

Antimicrobial Properties

Hydroxycinnamic acid amides, including this compound, possess antimicrobial properties against a range of plant pathogens.[2][4] They can directly inhibit fungal growth and spore germination and can also disrupt bacterial cell integrity.[4] The accumulation of these compounds in response to pathogen infection is a key component of the plant's chemical defense strategy.

| Pathogen | Activity | EC50/MIC | Reference |

| Fusarium graminearum | Antifungal | Data not available for this compound specifically, but HCAAs are effective. | [6] |

| Pseudomonas syringae | Antibacterial | Data not available for this compound specifically, but HCAAs show activity. | [4] |

| Botrytis cinerea | Antifungal | Data not available for this compound specifically, but related phenolic compounds are active. | [7][8] |

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is adapted for the extraction of phenolic compounds from plant material, suitable for subsequent HPLC or LC-MS/MS analysis.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

80% Methanol

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Grind 100 mg of fresh plant tissue to a fine powder in liquid nitrogen using a mortar and pestle. For freeze-dried tissue, use 20 mg.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at 4°C for 1 hour with occasional vortexing.

-

Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

Caption: Workflow for this compound extraction.

Quantification by HPLC-MS/MS

A sensitive and specific method for the quantification of this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor ion (Q1): m/z 251.1

-

Product ion (Q3) for quantification: e.g., m/z 163.1 (corresponding to the caffeoyl moiety)

-

Product ion (Q3) for confirmation: e.g., m/z 71.1 (corresponding to a fragment of the putrescine moiety)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

Quantification:

-

Prepare a calibration curve using a certified standard of this compound.

-

Spike samples with a known concentration of an internal standard (e.g., deuterated this compound) to correct for matrix effects and variations in extraction efficiency.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Assay)

This bioassay determines the feeding deterrence of this compound against a chewing insect herbivore.

Materials:

-

This compound standard

-

Solvent (e.g., ethanol or acetone)

-

Host plant leaves

-

Petri dishes with moistened filter paper

-

Insect larvae (e.g., Spodoptera litura, 3rd instar)

-

Leaf area meter or image analysis software

Procedure:

-

Prepare a series of concentrations of this compound in the chosen solvent. A control solution should contain the solvent only.

-

Cut uniform leaf discs (e.g., 2 cm diameter) from healthy host plant leaves.

-

Dip each leaf disc into a test solution or the control solution for 10-15 seconds.

-

Allow the solvent to evaporate completely.

-

Place one treated leaf disc in each Petri dish.

-

Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.

-

Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for 24 hours.

-

After 24 hours, remove the remaining leaf disc and measure the area consumed using a leaf area meter or by analyzing scanned images.

-

Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

Caption: Workflow for the insect antifeedant bioassay.

Antifungal Bioassay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of this compound against a fungal pathogen.

Materials:

-

This compound standard

-

Solvent (e.g., DMSO)

-

Fungal pathogen (e.g., Botrytis cinerea)

-

Potato Dextrose Broth (PDB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in PDB in the wells of a 96-well plate to achieve a range of final concentrations.

-

Prepare a fungal spore suspension in PDB at a concentration of approximately 1 x 10^5 spores/mL.

-

Add the spore suspension to each well containing the this compound dilutions.

-

Include a positive control (a known fungicide), a negative control (spore suspension in PDB with DMSO), and a blank (PDB only).

-

Incubate the plate at 25°C for 48-72 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth. Alternatively, measure the absorbance at 600 nm using a spectrophotometer to quantify fungal growth.

Conclusion and Future Directions

This compound is a key player in the chemical defense strategies of many plants. Its biosynthesis is tightly regulated by defense-related signaling pathways, particularly the jasmonate pathway, leading to its accumulation at the site of attack. The antifeedant and antimicrobial properties of this compound provide a direct defense against a range of biotic stressors.

While significant progress has been made in understanding the role of this molecule, several areas warrant further investigation. A more comprehensive quantitative analysis of this compound accumulation in diverse plant-herbivore and plant-pathogen interactions is needed. Elucidating the precise molecular targets and the downstream signaling events mediated by this compound will provide a more complete picture of its mode of action. Furthermore, detailed structure-activity relationship studies could pave the way for the development of novel, bio-inspired pesticides and pharmaceuticals. The information compiled in this guide provides a solid foundation for these future research endeavors.

References

- 1. Putrescine mitigates NaCl-induced stress by modulating gene expression, antioxidants, and ethylene level in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.ansfoundation.org [journals.ansfoundation.org]

- 4. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]

- 5. Drug Target Investigation of N-p-Coumaroyl-N’-Caffeoylputrescine, a Naturally-Occurring Alkaloid Derived from Saxifraga tangutica [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome analysis of Arabidopsis thaliana plants in response to kin and stranger recognition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of N-p-Coumaroyl-N'-caffeoylputrescine (PCC) from Saxifraga tangutica

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the discovery, isolation, and preliminary characterization of N-p-coumaroyl-N'-caffeoylputrescine (PCC), a naturally occurring alkaloid identified in the traditional Tibetan medicinal plant, Saxifraga tangutica. This document details the experimental protocols for its extraction and purification, presents quantitative data from these procedures, and visualizes the isolation workflow and a relevant biological signaling pathway.

Introduction

Saxifraga tangutica, a perennial herb found on the Tibetan Plateau, has a history of use in traditional Tibetan medicine for treating liver and gallbladder ailments.[1] Phytochemical investigations of this plant have revealed a rich composition of flavonoids, phenols, diarylheptanoids, and phenylpropanoids.[1] Recently, a specific alkaloid, N-p-coumaroyl-N'-caffeoylputrescine (PCC), was isolated from Saxifraga tangutica for the first time.[2][3] This compound has demonstrated significant antioxidant properties and potential anticancer activities, making it a person of interest for further pharmacological investigation and drug development.[2][3]

Initial studies have shown that PCC exhibits a notable DPPH scavenging rate and modulates the expression of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), which in turn affects mutant p53 (Mut-p53) expression.[2][4] This mechanism suggests a potential therapeutic role in cancers characterized by p53 mutations.[2]

This guide serves as a technical resource for researchers interested in the natural product chemistry and pharmacological potential of compounds derived from Saxifraga tangutica.

Isolation of N-p-coumaroyl-N'-caffeoylputrescine (PCC)

The isolation of PCC from Saxifraga tangutica is a multi-step process involving extraction followed by a series of chromatographic separations. The following sections detail the experimental protocol and the quantitative outcomes of the isolation procedure.

2.1. Experimental Protocol

2.1.1. Plant Material and Extraction Dried and pulverized whole plants of Saxifraga tangutica (500 g) were subjected to extraction with 4 L of methanol at room temperature.[1] The extraction was repeated three times, with each extraction lasting 24 hours.[1] The resulting methanol extracts were combined and concentrated to yield the crude extract.

2.1.2. Chromatographic Separation and Purification The crude extract was then subjected to a series of medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) steps to isolate PCC.[3]

-

Step 1: Polyamide Column Chromatography: The concentrated crude extract was mixed with polyamide and dried. This mixture was then loaded onto a polyamide column for initial fractionation.

-

Step 2: MCI Gel Medium-Pressure Liquid Chromatography: The target fraction from the polyamide column was further separated using MPLC with an MCI GELⓇ CHP20P styrene-divinylbenzene stationary phase.[5] This step yielded six fractions (Fr1-Fr6).

-

Step 3: Spherical C18 Medium-Pressure Liquid Chromatography: Fraction Fr4, weighing 17.5 g, was subjected to further separation on a Spherical C18 MPLC column, resulting in five sub-fractions.[6]

-

Step 4: ClickXIon High-Performance Liquid Chromatography: The target sub-fraction, Fr4-5 (5.22 g), was dissolved in methanol and purified using a ClickXIon column over 24 preparation cycles to yield the final pure compound, PCC (Fr4-5-1).[6]

2.2. Data Presentation

The quantitative data from the isolation and initial activity screening of PCC are summarized in the tables below.

Table 1: Quantitative Results of PCC Isolation from Saxifraga tangutica

| Parameter | Value | Reference |

| Initial Plant Material (dried whole plants) | 500 g | [1] |

| Extraction Solvent | Methanol | [1] |

| Total Extraction Volume | 12 L (3 x 4 L) | [6] |

| Weight of Target Fraction Fr4 | 17.5 g | [6] |

| Weight of Target Fraction Fr4-5 | 5.22 g | [6] |

| Final Yield of Pure PCC (Fr4-5-1) | 678.6 mg | [6] |

Table 2: Antioxidant Activity of PCC

| Assay | Result | Reference |

| DPPH Scavenging Rate | 0.936 µg/mL | [2][4] |

2.3. Structure Elucidation

The structure of the isolated compound was confirmed as N-p-coumaroyl-N'-caffeoylputrescine through spectroscopic analysis. The instruments used for characterization were a Waters QDa electrospray ionization mass spectrometer (ESI-MS) and a Bruker Avance 600 MHz instrument for Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Detailed 1H-NMR and 13C-NMR data for PCC have been published.[6]

Visualization of Experimental Workflow and Signaling Pathway

3.1. Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of PCC from Saxifraga tangutica.

Caption: Isolation and purification workflow for PCC from Saxifraga tangutica.

3.2. Signaling Pathway

PCC has been shown to modulate HSP90AA1, which subsequently affects the expression of mutant p53.[2][4] The following diagram depicts a simplified representation of the interplay between HSP90 and mutant p53, a pathway that can be influenced by PCC.

Caption: PCC inhibits HSP90, leading to reduced stabilization of mutant p53.

Conclusion

The successful isolation and characterization of N-p-coumaroyl-N'-caffeoylputrescine (PCC) from Saxifraga tangutica have unveiled a promising new natural product with significant antioxidant and potential anticancer activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological properties and therapeutic applications of PCC. The elucidation of its interaction with the HSP90AA1/Mut-p53 signaling pathway opens new avenues for the development of targeted cancer therapies. Further investigation is warranted to fully explore the therapeutic potential of this novel alkaloid.

References

- 1. pnas.org [pnas.org]

- 2. Mutant p53 and Cellular Stress Pathways: A Criminal Alliance That Promotes Cancer Progression [mdpi.com]

- 3. Frontiers | Mutant p53 – Heat Shock Response Oncogenic Cooperation: A New Mechanism of Cancer Cell Survival [frontiersin.org]

- 4. Drug Target Investigation of N- p-Coumaroyl- N'-Caffeoylputrescine, a Naturally-Occurring Alkaloid Derived from Saxifraga tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

(E)-N-Caffeoylputrescine: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-Caffeoylputrescine, a naturally occurring polyamine conjugate, is emerging as a compound of interest in the field of inflammation research. As a member of the broader class of hydroxycinnamic acid amides, it is structurally related to other well-studied anti-inflammatory phytochemicals. This technical guide provides a comprehensive overview of the known and potential anti-inflammatory properties of (E)-N-Caffeoylputrescine. It details the molecular mechanisms through which related compounds exert their effects, including the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document also outlines detailed experimental protocols for assays crucial to the investigation of its anti-inflammatory activity and presents available data in a structured format to facilitate further research and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune response, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

(E)-N-Caffeoylputrescine belongs to the family of phenolamides, which are conjugates of a phenolic moiety (caffeic acid) and a polyamine (putrescine). Caffeic acid and its derivatives are well-documented for their potent antioxidant and anti-inflammatory activities. These compounds are known to modulate the inflammatory cascade at multiple points, from the scavenging of reactive oxygen species (ROS) to the inhibition of pro-inflammatory enzymes and cytokines. This whitepaper will delve into the specific anti-inflammatory properties attributed to (E)-N-Caffeoylputrescine, providing a technical resource for its scientific exploration.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of (E)-N-Caffeoylputrescine and related compounds are believed to be mediated through the modulation of critical intracellular signaling pathways that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

(E)-N-Caffeoylputrescine is hypothesized to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular stimuli into cellular responses, including inflammation. Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of inflammatory genes. Caffeic acid derivatives have been shown to inhibit the phosphorylation of MAPKs, thereby downregulating the inflammatory response.

N-Caffeoylputrescine: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Caffeoylputrescine in dimethyl sulfoxide (DMSO) and other common organic solvents. The information contained herein is intended to support research, drug discovery, and formulation development activities by providing essential physicochemical data and standardized experimental protocols.

Executive Summary

This compound is a naturally occurring polyamine conjugate with demonstrated antioxidant and anti-inflammatory activities. Understanding its solubility is critical for a wide range of in vitro and in vivo studies. This document summarizes the available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual representations of relevant biological pathways and experimental workflows.

Solubility of this compound

This compound exhibits good solubility in polar organic solvents, a characteristic typical of many phenolic compounds. The most comprehensive quantitative data is available for its solubility in DMSO.

Quantitative Solubility Data

The solubility of this compound in various organic solvents is summarized in the table below. It is important to note that while solubility in DMSO is well-documented, precise quantitative data for other solvents is less available in the public domain. The information for other solvents is largely based on qualitative descriptions from chemical suppliers and extrapolated from the behavior of structurally similar caffeoylputrescine derivatives.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (399.54 mM) | Requires sonication for complete dissolution. DMSO is hygroscopic, and its water content can affect solubility. |

| Methanol | CH₄O | 32.04 | Data not available | Generally considered soluble. |

| Ethanol | C₂H₆O | 46.07 | Data not available | Generally considered soluble. |

| Acetone | C₃H₆O | 58.08 | Data not available | Generally considered soluble. |

| Chloroform | CHCl₃ | 119.38 | Data not available | Generally considered soluble. |

| Dichloromethane | CH₂Cl₂ | 84.93 | Data not available | Generally considered soluble. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Data not available | Generally considered soluble. |

Data is compiled from publicly available sources. Researchers are advised to determine solubility empirically for their specific experimental conditions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the shake-flask method, a widely accepted technique for assessing thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility by taking the dilution factor into account.

Biological Pathways and Experimental Workflows

The following diagrams illustrate key biological signaling pathways influenced by this compound and a generalized workflow for its isolation from natural sources.

Figure 1: this compound's role in the Keap1/Nrf2 antioxidant pathway.

Figure 2: this compound's inhibition of the NF-κB inflammatory pathway.

An In-Depth Technical Guide on (E)-N-Caffeoylputrescine and its (Z)-Isomer for Researchers and Drug Development Professionals

Introduction

(E)-N-Caffeoylputrescine is a naturally occurring phenolic amide found in various plant species, including tobacco (Nicotiana tabacum) and red pepper (Capsicum annuum).[1][2] As a conjugate of caffeic acid and the polyamine putrescine, it belongs to the class of hydroxycinnamic acid amides (HCAAs). This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The stereochemistry of the caffeoyl moiety, specifically the configuration around the carbon-carbon double bond, gives rise to two geometric isomers: (E)-N-Caffeoylputrescine (trans) and (Z)-N-Caffeoylputrescine (cis). While the (E)-isomer is the predominantly studied and naturally abundant form, the distinct biological profile of the (Z)-isomer remains a largely unexplored frontier in phytochemical research. This technical guide provides a comprehensive overview of the current knowledge on (E)-N-Caffeoylputrescine, discusses the potential significance of its (Z)-isomer, and outlines key experimental methodologies for their study.

Chemical Structures and Properties

The fundamental difference between the (E) and (Z) isomers of N-Caffeoylputrescine lies in the spatial arrangement of the substituents around the α,β-unsaturated double bond of the caffeoyl group. The (E)-isomer, being thermodynamically more stable, is the more common form found in nature.

| Property | (E)-N-Caffeoylputrescine | (Z)-N-Caffeoylputrescine |

| Synonyms | Paucine, (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | (Z)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide |

| Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol | 250.29 g/mol |

| CAS Number | 29554-26-5[3] | Not readily available |

| Appearance | Powder | Not well-documented |

| Solubility | Soluble in polar organic solvents like DMSO, methanol, ethanol | Expected to have similar solubility to the (E)-isomer |

Biosynthesis of this compound

This compound is synthesized in plants through a pathway involving the phenylpropanoid and polyamine metabolic routes. The key enzymatic step is the condensation of putrescine with caffeoyl-CoA.

The biosynthesis of putrescine itself can occur via two main pathways in plants: directly from ornithine by ornithine decarboxylase (ODC), or from arginine through a series of enzymatic reactions involving arginine decarboxylase (ADC), agmatine iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA).[4]

The final step in the formation of this compound is catalyzed by putrescine N-hydroxycinnamoyltransferase (PHT) , which facilitates the transfer of the caffeoyl group from caffeoyl-CoA to putrescine.

Biological Activities of (E)-N-Caffeoylputrescine

The (E)-isomer of this compound has been the primary focus of biological investigations and has demonstrated a wide array of pharmacological effects.

Antioxidant Activity

(E)-N-Caffeoylputrescine exhibits significant free radical scavenging activity. The presence of the catechol group (3,4-dihydroxyphenyl) in the caffeoyl moiety is crucial for this antioxidant capacity.

| Assay | Activity of (E)-N-Caffeoylputrescine | Reference |

| DPPH Radical Scavenging | Potent activity | [2] |

| ABTS Radical Scavenging | Potent activity | [2] |

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses. It can inhibit the production of pro-inflammatory mediators, although the precise signaling pathways are still under investigation.

Neuroprotective Effects

(E)-N-Caffeoylputrescine has shown promise in protecting neuronal cells from oxidative stress-induced damage. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Anticancer Activity

Emerging evidence indicates that (E)-N-Caffeoylputrescine can inhibit the proliferation of certain cancer cell lines. For instance, a related compound, N-p-coumaroyl-N'-caffeoylputrescine, was found to modulate HSP90AA1, affecting Mut-p53 expression and reducing drug resistance in cancer cells.[5][6]

The Unexplored Potential of (Z)-N-Caffeoylputrescine

There is a significant knowledge gap regarding the biological activities of (Z)-N-Caffeoylputrescine. Direct comparative studies between the (E) and (Z) isomers are currently lacking in the scientific literature. However, research on other cinnamoyl derivatives suggests that the geometric isomerism can profoundly impact biological activity. For instance, the (E)-isomer of an N-benzyl(ethyl)amino analog of cinnamic acid showed significantly higher acetylcholinesterase inhibitory potency compared to its (Z)-isomer, highlighting the critical role of molecular geometry in target interaction.[7]

It is plausible that the (Z)-isomer of this compound possesses a distinct pharmacological profile due to its different three-dimensional structure, which could lead to altered binding affinities for biological targets. The lower stability of the (Z)-isomer may also influence its pharmacokinetics and metabolism.

Experimental Protocols

Synthesis and Isomerization

Synthesis of (E)-N-Caffeoylputrescine: The synthesis typically involves the condensation of putrescine with caffeic acid. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like dimethylformamide (DMF).

Photochemical Isomerization to (Z)-N-Caffeoylputrescine: While a specific protocol for this compound is not documented, a general method for the photoisomerization of (E)- to (Z)-cinnamoyl derivatives involves dissolving the (E)-isomer in a suitable solvent (e.g., deuterated acetone) in a quartz NMR tube and irradiating with UV light (e.g., 254 nm).[8] The conversion can be monitored by ¹H-NMR spectroscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (E)-N-Caffeoylputrescine | CAS:29554-26-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | C13H18N2O3 | CID 5280559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Target Investigation of N-p-Coumaroyl-N’-Caffeoylputrescine, a Naturally-Occurring Alkaloid Derived from Saxifraga tangutica [mdpi.com]

- 6. Drug Target Investigation of N- p-Coumaroyl- N'-Caffeoylputrescine, a Naturally-Occurring Alkaloid Derived from Saxifraga tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. iris.cnr.it [iris.cnr.it]

N-Caffeoylputrescine: A Technical Guide to its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a naturally occurring phenolic amide found in various plant species, including tobacco (Nicotiana tabacum) and potato (Solanum tuberosum).[1][2] It belongs to the family of hydroxycinnamic acid amides and is recognized for its antioxidant and anti-inflammatory properties.[] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and its mechanism of action, with a focus on data relevant to researchers and professionals in drug development. While direct target identification for this compound is still an emerging area of research, significant insights can be drawn from studies on structurally similar compounds. This guide will present the available data for this compound and its close analogue, N-p-coumaroyl-N'-caffeoylputrescine (PCC), to offer a comprehensive view of its potential therapeutic applications.

Molecular Targets

Direct molecular targets of this compound have not been extensively characterized in the scientific literature. However, a comprehensive study on the closely related alkaloid, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a primary molecular target.[4] Given the structural similarity, it is plausible that this compound may also interact with HSP90AA1.

The identification of HSP90AA1 as a target for PCC was achieved through a combination of Drug Affinity Responsive Target Stability (DARTS), reverse virtual docking, and Cellular Thermal Shift Assay (CETSA).[4]

Quantitative Data for N-p-coumaroyl-N'-caffeoylputrescine (PCC) Interactions

| Parameter | Value | Method | Target | Reference |

| IC50 (DPPH Scavenging) | 0.936 µg/mL | DPPH Assay | - | [4] |

| Binding Energy | -10.74 kcal/mol | Reverse Virtual Docking | HSP90AA1 | [4] |

Potential Hub Targets of N-p-coumaroyl-N'-caffeoylputrescine (PCC)

Bioinformatic analysis of proteins interacting with PCC identified 13 potential hub targets, suggesting a broader impact on cellular signaling.[4]

| Gene Symbol | Protein Name |

| TP53 | Tumor Protein P53 |

| EGFR | Epidermal Growth Factor Receptor |

| ESR1 | Estrogen Receptor 1 |

| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 |

| SIRT1 | Sirtuin 1 |

| HDAC1 | Histone Deacetylase 1 |

| CYP3A4 | Cytochrome P450 Family 3 Subfamily A Member 4 |

| APP | Amyloid Precursor Protein |

| RELA | RELA Proto-Oncogene, NF-KB Subunit |

| ICAM1 | Intercellular Adhesion Molecule 1 |

| STAT1 | Signal Transducer and Activator of Transcription 1 |

Mechanism of Action

The mechanism of action of this compound is believed to be multifaceted, primarily revolving around its antioxidant and anti-inflammatory effects. The identification of HSP90AA1 as a target for the related compound PCC provides a more specific mechanistic insight.

HSP90 Inhibition

HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression and inflammatory signaling.[5][6] Inhibition of HSP90 leads to the degradation of these client proteins, thereby affecting multiple signaling pathways.[7] The study on PCC suggests that it binds to the ATP-binding site in the N-terminal domain of HSP90AA1, disrupting its ATPase activity and chaperone function.[4] This leads to downstream effects, including the modulation of mutant p53 (Mut-p53) expression, which has been shown to reduce adriamycin-induced drug resistance in cancer cells.[4]

Anti-inflammatory and Antioxidant Pathways

Phytochemicals with structures similar to this compound are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, a property confirmed for PCC with a DPPH scavenging IC50 of 0.936 µg/mL.[4]

Signaling Pathway Diagrams

Caption: HSP90 Inhibition by this compound Analogue.